3-(Aminomethyl)oxetan-3-amine dihydrochloride
Overview
Description
“3-(Aminomethyl)oxetan-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1609345-94-9 . It has a molecular weight of 175.06 . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of oxetane derivatives has been a subject of numerous studies . Increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system does not adversely affect the reaction, and all adducts are obtained in moderate-to-good yields .
Molecular Structure Analysis
The InChI code for “3-(Aminomethyl)oxetan-3-amine dihydrochloride” is 1S/C4H10N2O.2ClH/c5-1-4(6)2-7-3-4;;/h1-3,5-6H2;2*1H
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“3-(Aminomethyl)oxetan-3-amine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 175.06 .
Scientific Research Applications
Catalytic Applications
3-(Aminomethyl)oxetan-3-amine dihydrochloride has been explored in catalytic processes. For instance, its derivatives have been utilized in one-pot, three-component reactions for coupling oxetanes, amines, and carbon dioxide to produce functionalized carbamates, highlighting its versatility in synthesis and drug-related applications (Guo, Laserna, Rintjema, & Kleij, 2016).
Synthesis of Drug-Relevant Molecules
This compound has been used in the synthesis of drug-relevant molecules, particularly in the formation of aminomethylated imidazoheterocycles, which are of significance in medicinal chemistry (Zhuoliang, Zhang, Xuheng, Wang, & Wang, 2021). Additionally, it has been employed in the synthesis of novel oxetane β3-amino acids and α, β-peptides, underlining its utility in the creation of complex molecular structures (Sharma, Venkateshwarlu, Katukuri, Ramakrishna, & Sarma, 2015).
Photoredox-Catalyzed Reactions
In photoredox-catalyzed reactions, derivatives of 3-(Aminomethyl)oxetan-3-amine dihydrochloride have been implemented. This involves the functionalization of C(sp(3))-H bonds adjacent to nitrogen atoms, showcasing its adaptability in advanced synthetic chemistry (Rueping & Vila, 2013).
Preparation of Polyoxetane Resins
In the preparation of polyoxetane resins, this compound has been instrumental. These resins, containing pendant hydrophilic primary amino groups, are obtained via cationic ring-opening polymerization, indicating its role in polymer science (Motoi, Sekizawa, Asakura, & Kanoh, 1993).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(aminomethyl)oxetan-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-1-4(6)2-7-3-4;;/h1-3,5-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVLEUYAOATFGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)oxetan-3-amine dihydrochloride |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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